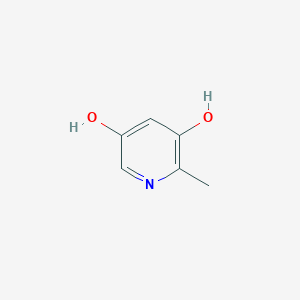
2-Methylpyridine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridine-3,5-diol is an organic compound that belongs to the class of methylpyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and hydroxyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-3,5-diol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol (such as 1-propanol) at high temperature . The reactions proceed with high selectivity, producing the desired methylated pyridines in good yields.
Industrial Production Methods
Industrial production of this compound typically involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method affords a mixture of 2- and 4-picolines, which can then be separated and purified . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to produce 2-picoline .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The hydroxyl groups at the 3 and 5 positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines with various functional groups at the 3 and 5 positions.
Scientific Research Applications
2-Methylpyridine-3,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyridine-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylpyridine-3,5-diol include:
- 2-Methylpyridine (2MP)
- 3-Methylpyridine (3MP)
- 4-Methylpyridine (4MP)
Comparison
Compared to these similar compounds, this compound is unique due to the presence of hydroxyl groups at the 3 and 5 positions, which confer additional reactivity and potential for hydrogen bonding. This makes it more versatile in chemical synthesis and potentially more active in biological applications .
Properties
CAS No. |
763869-70-1 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methylpyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)2-5(8)3-7-4/h2-3,8-9H,1H3 |
InChI Key |
DLLCMSPBHWZBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


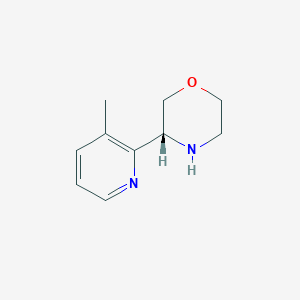

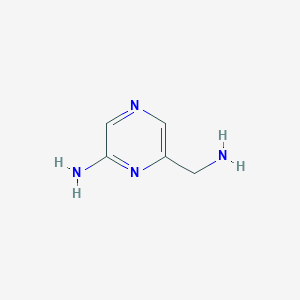
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
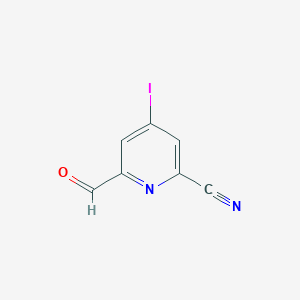
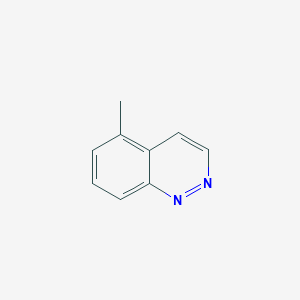
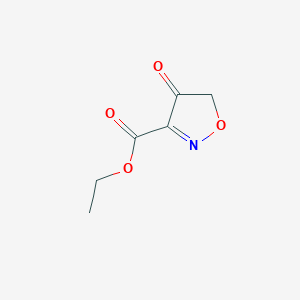
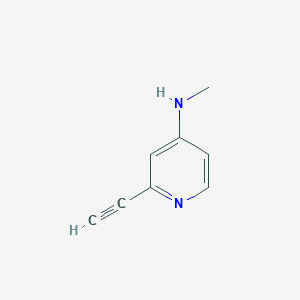
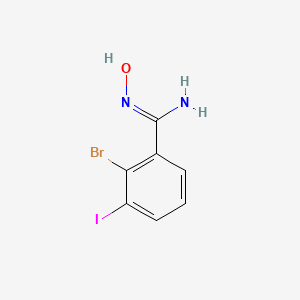
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
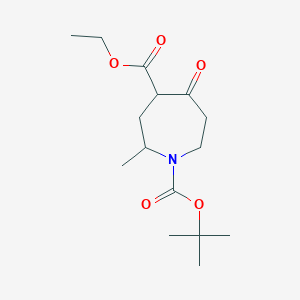
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
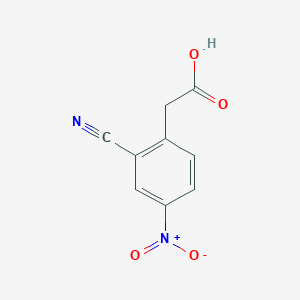
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
